molecular formula C19H18ClN3S B3128536 N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine CAS No. 338961-86-7

N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine

Cat. No.: B3128536
CAS No.: 338961-86-7
M. Wt: 355.9 g/mol
InChI Key: KRUPCHOZVCZWGN-UHFFFAOYSA-N
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Description

N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a phenyl group and a sulfanyl group linked to a chlorobenzyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to scale up the production process. The specific methods used would depend on the desired purity and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine
  • N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-ethylamine

Uniqueness

N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both a sulfanyl and a chlorobenzyl group. These features confer distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanylmethyl]-N-methyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3S/c1-21-18-11-17(13-24-12-14-7-9-16(20)10-8-14)22-19(23-18)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUPCHOZVCZWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)CSCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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